Wild-Type TRβ Agonist Potency: Comparative EC50 Values in Standardized Cellular Assays
Thyroid hormone receptor beta agonist-1 activates wild-type TRβ with an EC50 of 21 nM . This potency can be compared to other TRβ agonists tested under similar in vitro conditions. For instance, KB-141 exhibits an IC50 of 3.3 nM for hTRβ1 in T3 displacement binding assays . However, it is important to note that EC50 and IC50 values represent different functional endpoints (activation vs. binding displacement) and are not directly interchangeable. The observed difference highlights the need for compound-specific optimization in assay design.
| Evidence Dimension | TRβ activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 21 nM (wild-type TRβ) |
| Comparator Or Baseline | KB-141: IC50 = 3.3 nM (hTRβ1 binding displacement) |
| Quantified Difference | Not directly comparable due to different assay endpoints |
| Conditions | Cellular reporter gene assay (Thyroid hormone receptor beta agonist-1); T3 displacement binding assay (KB-141) |
Why This Matters
This establishes the baseline functional potency of Thyroid hormone receptor beta agonist-1 in a cellular context, which is essential for determining appropriate dosing ranges in preclinical studies.
